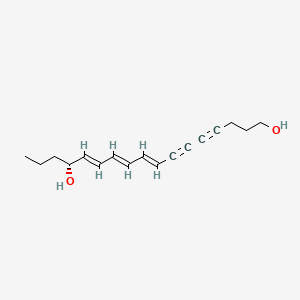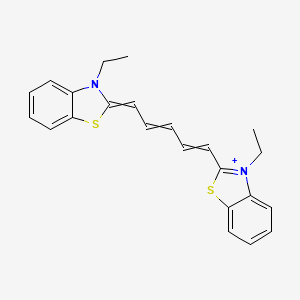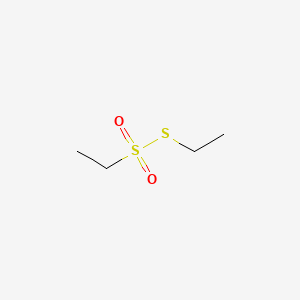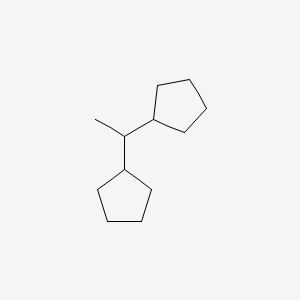
1,1-Dicyclopentylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1, 1'-Ethylidenebis-cyclopentane belongs to the class of organic compounds known as saturated hydrocarbons. These are hydrocarbons that contains only saturated carbon atoms, which are linked to one another through single bonds. These includes alkanes and cycloalkanes. 1, 1'-Ethylidenebis-cyclopentane is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 1'-Ethylidenebis-cyclopentane has been primarily detected in saliva.
1,1'-Ethylidenebis-cyclopentane is a cycloalkane.
Scientific Research Applications
Applications in Environmental Engineering
- Environmental Remediation : 1,1-Dicyclopentylethane derivatives, like 1,4-Dioxane, are used in environmental engineering, particularly for groundwater contamination issues. Advanced Oxidation Processes (AOPs) are highlighted as the primary technology for treating such contaminants due to their resilience against biotic and abiotic degradation (Zenker, Borden, & Barlaz, 2003).
Applications in Organic Chemistry
- Catalysis in Organic Reactions : The compound plays a role in catalytic processes in organic chemistry, such as the palladium-catalyzed transformation of methylenecyclopropanes into cyclobutenes. This reaction underlines the importance of this compound in facilitating complex organic reactions (Shi, Liu, & Tang, 2006).
Applications in Polymer Science
Polyurethane Synthesis : In polymer science, derivatives of this compound are key in synthesizing various types of polyurethanes. These derivatives provide specific properties like thermal stability and mechanical strength to the polymers (More et al., 2013).
Advanced Materials Development : The compound contributes to the development of advanced materials, such as allophanate-derived networks in polyurethane synthesis. These materials have significant applications in various industries, including biomedical and nanotechnology (Stern, 2018).
Applications in Medicinal Chemistry
- Contrast Agents in Medical Imaging : In medicinal chemistry, derivatives of this compound are utilized in the design of contrast agents for Magnetic Resonance Imaging (MRI). These agents enhance the quality of imaging, aiding in more accurate diagnostics (Hermann et al., 2008).
Properties
CAS No. |
4413-21-2 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
1-cyclopentylethylcyclopentane |
InChI |
InChI=1S/C12H22/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h10-12H,2-9H2,1H3 |
InChI Key |
XWKIKXOZAGBKSO-UHFFFAOYSA-N |
SMILES |
CC(C1CCCC1)C2CCCC2 |
Canonical SMILES |
CC(C1CCCC1)C2CCCC2 |
| 4413-21-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


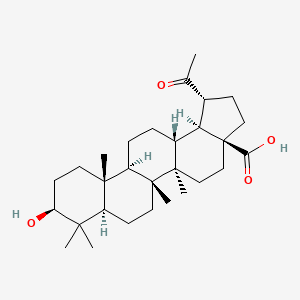
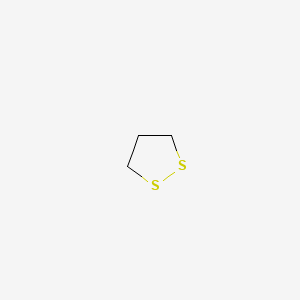
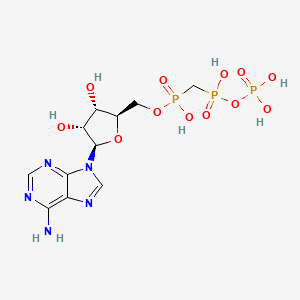
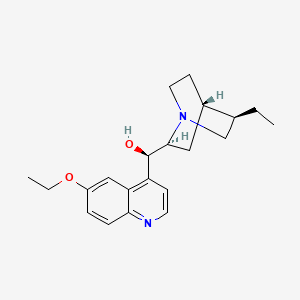
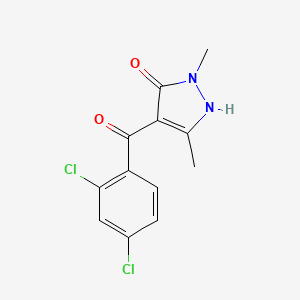
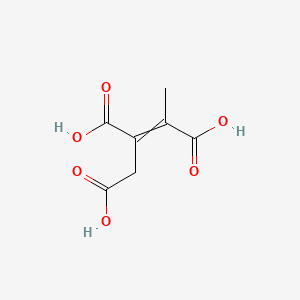
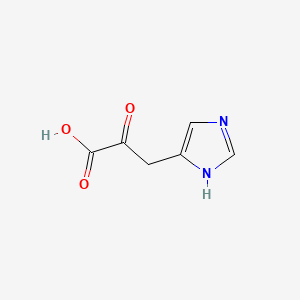
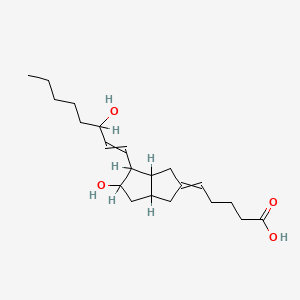
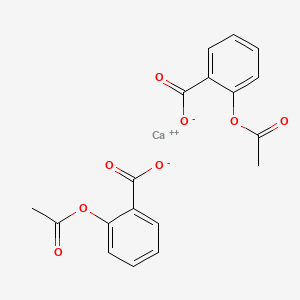
![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)
